(4-溴-1H-咪唑-2-基)甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

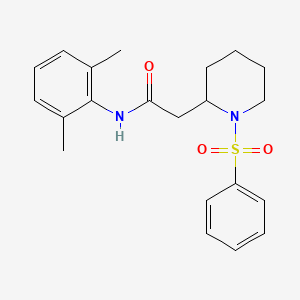

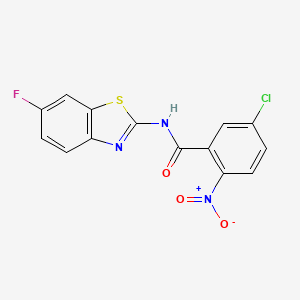

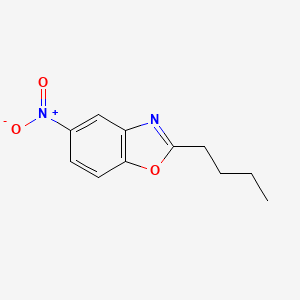

“(4-Bromo-1H-imidazol-2-yl)methanol” is a member of the class of imidazoles that is 1H-imidazole substituted by a hydroxymethyl group at position 4 . It is a primary alcohol and a member of imidazoles .

Synthesis Analysis

Imidazole derivatives, including “(4-Bromo-1H-imidazol-2-yl)methanol”, have been synthesized using various methods over the years . These methods have been used to prepare imidazole derivatives that have shown biological activity as antibacterial, anti-inflammatory, analgesic, antifungal, anticancer, and antidepressants .Molecular Structure Analysis

The molecular structure of “(4-Bromo-1H-imidazol-2-yl)methanol” is characterized by a five-membered ring containing three carbon atoms, two nitrogen atoms, and a hydroxymethyl group at position 4 .Chemical Reactions Analysis

Imidazole derivatives, including “(4-Bromo-1H-imidazol-2-yl)methanol”, have been involved in various chemical reactions. These reactions have been used to synthesize other imidazole derivatives with different substituents .科学研究应用

医药

咪唑类化合物在医药行业中被广泛应用。 由于其生物活性,它们是许多药物的一部分 。 例如,它们可用于合成具有抗真菌、抗病毒和抗癌特性的药物 .

农药

咪唑类化合物在农药行业也有应用 。 它们可用于合成杀虫剂和除草剂,帮助保护农作物并提高农业生产力 .

用于太阳能电池和其他光学应用的染料

最近的研究表明,咪唑类化合物可用于合成用于太阳能电池和其他光学应用的染料 。 这些染料有助于提高太阳能电池的效率,有助于发展可再生能源 .

功能材料

咪唑类化合物可用于制造功能材料 。 这些材料具有广泛的应用,包括电子和汽车行业 .

催化

咪唑类化合物已被用作各种化学反应的催化剂 。 它们可以帮助提高这些反应的速度,使它们更高效 .

其他化合物的合成

“(4-溴-1H-咪唑-2-基)甲醇”可用作起始原料来制备“5(4)-溴-4(5)-硝基咪唑” 。 这表明它在合成其他化学化合物的潜力 .

作用机制

The mechanism of action of (4-Bromo-1H-imidazol-2-yl)methanolthoxyimidazole is not well understood. However, it is believed that the molecule acts as a ligand in coordination chemistry, forming complexes with various metals such as copper, nickel, and palladium. In organic synthesis, (4-Bromo-1H-imidazol-2-yl)methanolthoxyimidazole is believed to act as a reagent, helping to catalyze the formation of various heterocycles and polymers. In enzymology, (4-Bromo-1H-imidazol-2-yl)methanolthoxyimidazole is believed to act as a probe, helping to study the kinetics and structure of enzymes.

Biochemical and Physiological Effects

The biochemical and physiological effects of (4-Bromo-1H-imidazol-2-yl)methanolthoxyimidazole are not well understood. In general, the molecule is believed to be non-toxic and is not known to have any adverse effects on humans or other organisms.

实验室实验的优点和局限性

The main advantage of using (4-Bromo-1H-imidazol-2-yl)methanolthoxyimidazole in lab experiments is its versatility. The molecule can be used in a variety of scientific research applications, including as a ligand in coordination chemistry, as a reagent in organic synthesis, and as a probe for studying enzyme kinetics and structure. The main limitation of using (4-Bromo-1H-imidazol-2-yl)methanolthoxyimidazole in lab experiments is its cost. The molecule is relatively expensive compared to other reagents and probes.

未来方向

There are a number of potential future directions for (4-Bromo-1H-imidazol-2-yl)methanolthoxyimidazole research. These include further exploration of its use as a ligand in coordination chemistry, as a reagent in organic synthesis, and as a probe for studying enzyme kinetics and structure. Additionally, further research could be conducted to explore the biochemical and physiological effects of (4-Bromo-1H-imidazol-2-yl)methanolthoxyimidazole, as well as to explore potential new applications for the molecule. Finally, further research could be conducted to improve the synthesis method and to make the molecule more cost-effective.

合成方法

4-Bromo-2-methoxyimidazole can be synthesized by reacting 4-bromomethylbenzene with 2-methoxyimidazole in the presence of a base. The reaction is typically carried out in an inert atmosphere such as nitrogen or argon, and the reaction temperature is typically maintained at around 80-90°C. The reaction is typically complete within 1-2 hours.

属性

IUPAC Name |

(5-bromo-1H-imidazol-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2O/c5-3-1-6-4(2-8)7-3/h1,8H,2H2,(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABAMLDFAOYYEGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=N1)CO)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]propanenitrile](/img/structure/B2400085.png)

![3-(3-Fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid](/img/structure/B2400092.png)

![3-Carbamoyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid](/img/structure/B2400094.png)